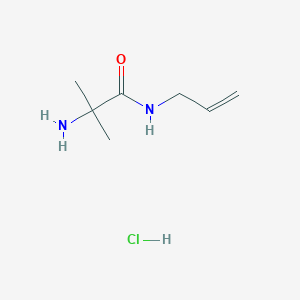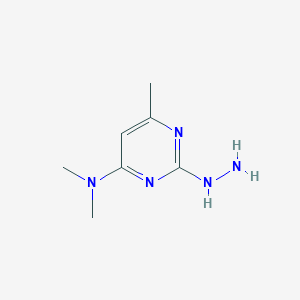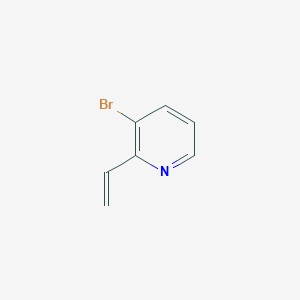![molecular formula C8H4FN3 B1442075 5-Fluoro-1H-pirrolo[2,3-b]piridina-6-carbonitrilo CAS No. 1190316-08-5](/img/structure/B1442075.png)
5-Fluoro-1H-pirrolo[2,3-b]piridina-6-carbonitrilo
Descripción general
Descripción
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a chemical compound with the empirical formula C7H5FN2 . It is a solid substance . This compound is a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, has been reported in the literature . The synthesis process involves several steps, including N-1 benzylation .Molecular Structure Analysis
The molecular structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile includes a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 5-position and a carbonitrile group at the 6-position .Physical And Chemical Properties Analysis
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a solid substance . Its melting point is 187.4 °C .Aplicaciones Científicas De Investigación
Química Medicinal
En química medicinal, 5-Fluoro-1H-pirrolo[2,3-b]piridina-6-carbonitrilo se utiliza como un bloque de construcción para la síntesis de varios compuestos con posibles efectos terapéuticos. Su estructura fluorada de pirrolopiridina es particularmente valiosa en el diseño de inhibidores de quinasas, que son una clase de medicamentos que pueden interferir con la transducción de señales celulares y tienen aplicaciones en el tratamiento del cáncer .
Agricultura
Los derivados de este compuesto se están explorando por su papel en el desarrollo de nuevos agroquímicos. La presencia del átomo de flúor puede mejorar la actividad biológica de los pesticidas y herbicidas, haciéndolos más efectivos a dosis más bajas, lo que reduce el impacto ambiental .
Ciencia de Materiales
En la ciencia de materiales, This compound sirve como precursor de materiales que exhiben propiedades electrónicas únicas. Estos materiales se pueden utilizar en el desarrollo de semiconductores orgánicos, que son cruciales para la electrónica flexible y las células solares .
Ciencia Ambiental
La investigación en ciencia ambiental ha aprovechado este compuesto para la detección y cuantificación de contaminantes. Sus propiedades químicas le permiten unirse selectivamente a ciertos contaminantes, ayudando en el desarrollo de métodos de detección sensibles .
Bioquímica
Los bioquímicos utilizan This compound para estudiar las interacciones enzima-sustrato, particularmente en enzimas que forman parte de las vías de señalización celular. Comprender estas interacciones puede conducir al descubrimiento de nuevas dianas farmacológicas .
Farmacología
En farmacología, los derivados del compuesto se están investigando por su farmacocinética y farmacodinámica. Son candidatos potenciales para el desarrollo de fármacos debido a su capacidad para modular las vías biológicas involucradas en las enfermedades .
Química Analítica
Los químicos analíticos utilizan This compound en el desarrollo de nuevos métodos analíticos. Su estructura se puede modificar para crear sondas o marcadores que ayudan en el análisis de muestras biológicas complejas .
Síntesis de Nuevos Compuestos
Finalmente, este compuesto es un intermedio versátil en la síntesis de nuevos compuestos orgánicos. Su reactividad permite la introducción de varios grupos funcionales, lo que permite la creación de una variedad diversa de moléculas para estudios adicionales .
Direcciones Futuras
The future directions for the research and development of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and related compounds could involve further exploration of their potential as FGFR inhibitors . This could include optimization of their structures for improved potency, selectivity, and pharmacokinetic properties.
Mecanismo De Acción
Target of Action
The primary targets of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play an essential role in various types of tumors , making them attractive targets for cancer therapy.
Mode of Action
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile interacts with its targets (FGFRs) by inhibiting their activity . This inhibition occurs when the compound binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile affects several biochemical pathways. These include signal transduction pathways that regulate organ development, cell proliferation and migration, and angiogenesis . The compound’s action also disrupts the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile’s action include the inhibition of cell proliferation and the induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Análisis Bioquímico
Biochemical Properties
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This interaction highlights the potential of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of cancer cells, suggesting its potential in preventing metastasis . Additionally, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile influences cell signaling pathways by inhibiting FGFR-mediated signaling, leading to alterations in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of the tyrosine kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition disrupts the normal signaling processes that promote cell growth and survival, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound may interact with other biomolecules, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of FGFR activity and prolonged effects on cellular functions
Dosage Effects in Animal Models
The effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in animal models vary with different dosages. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and adverse behavioral changes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is involved in various metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites These metabolites may retain some biological activity and contribute to the overall effects of the compound
Transport and Distribution
Within cells and tissues, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and nucleus, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.
Subcellular Localization
The subcellular localization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy in inhibiting FGFR activity and affecting cellular processes .
Propiedades
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-6-3-5-1-2-11-8(5)12-7(6)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQQBUDJBHLKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696661 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-08-5 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


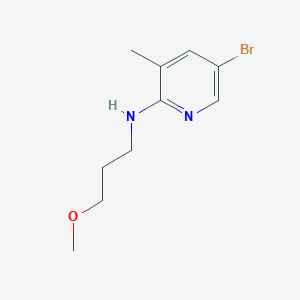

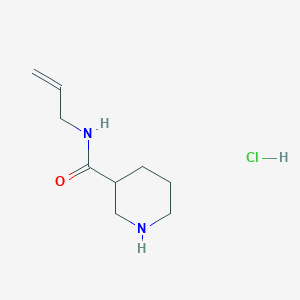

![4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441999.png)


![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)
